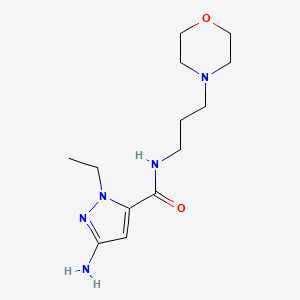
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase EphB4. EphB4 is involved in various cellular processes such as angiogenesis, cell migration, and cell proliferation. CEP-32496 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mecanismo De Acción
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide targets the EphB4 receptor tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EphB4, 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide blocks downstream signaling pathways that promote cancer cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its efficacy and safety in humans are still being evaluated in clinical trials.
Direcciones Futuras
There are several future directions for research on 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective EphB4 inhibitors. Another area of research is the identification of biomarkers that can predict response to 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide therapy. In addition, the combination of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide with other cancer therapies is an area of active investigation. Finally, the evaluation of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in clinical trials for the treatment of cancer and other diseases is ongoing.
Métodos De Síntesis
The synthesis of 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions. The starting material is 3-amino-1-ethyl-1H-pyrazole-5-carboxamide, which is reacted with 3-bromopropylmorpholine to form N-(3-morpholin-4-ylpropyl)-3-amino-1-ethyl-1H-pyrazole-5-carboxamide. This intermediate is then reacted with 4-bromo-2-fluorobenzonitrile to form 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit tumor growth and metastasis in various types of cancer such as breast cancer, lung cancer, and prostate cancer. 3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other cancer therapies such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
5-amino-2-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-2-18-11(10-12(14)16-18)13(19)15-4-3-5-17-6-8-20-9-7-17/h10H,2-9H2,1H3,(H2,14,16)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZOIOSURFMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2997179.png)
![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2997181.png)
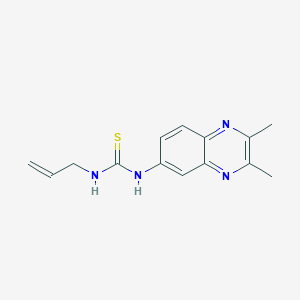
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)
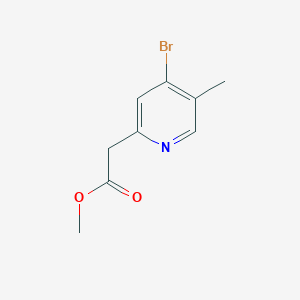
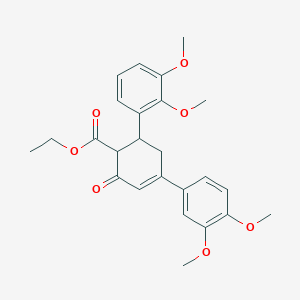
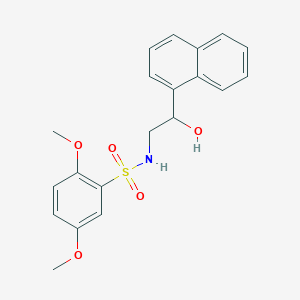
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
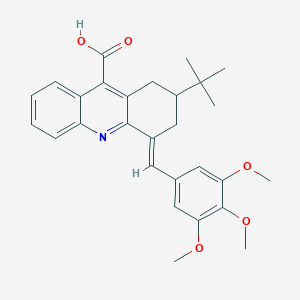
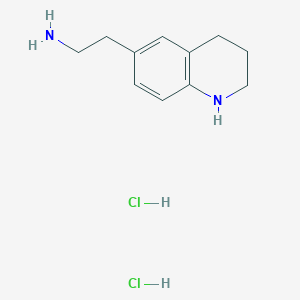
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)